molecular formula C25H21N3O3S2 B2913571 (E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 627038-84-0

(E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2913571
CAS No.: 627038-84-0
M. Wt: 475.58
InChI Key: HZLFQNUFHKXDDS-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a fused thiazole-pyrimidine core with a thiophen-2-yl group at position 5, a 5-methylfuran-2-yl substituent in the benzylidene moiety, and an o-tolyl carboxamide at position 4. These substituents modulate electronic, steric, and hydrogen-bonding properties, influencing biological activity and physicochemical behavior .

Properties

IUPAC Name

(2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-N-(2-methylphenyl)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S2/c1-14-7-4-5-8-18(14)27-23(29)21-16(3)26-25-28(22(21)19-9-6-12-32-19)24(30)20(33-25)13-17-11-10-15(2)31-17/h4-13,22H,1-3H3,(H,27,29)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLFQNUFHKXDDS-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=CC5=CC=C(O5)C)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C\C5=CC=C(O5)C)/S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic molecule belonging to the thiazolo[3,2-a]pyrimidine class. This class of compounds is recognized for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique combination of functional groups in this compound enhances its potential for interaction with biological targets.

Chemical Structure

The structural features of the compound include:

  • Thiazole ring
  • Pyrimidine moiety
  • Substituents : Methyl, thiophene, and furan groups

These features contribute to its chemical properties and biological activities.

Antimicrobial Activity

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant antimicrobial properties. The biological activity of (E)-7-methyl compound has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Escherichia coli0.015 mg/mL0.030 mg/mL
Staphylococcus aureus0.020 mg/mL0.040 mg/mL
Bacillus cereus0.025 mg/mL0.050 mg/mL

These results demonstrate that the compound exhibits potent antibacterial activity, outperforming standard antibiotics such as ampicillin and streptomycin in certain cases .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways:

Cancer Cell Line IC50 Value (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)25

The compound's efficacy is attributed to its ability to disrupt cellular processes critical for cancer cell survival .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, the compound has shown promising anti-inflammatory properties. In vitro assays indicated that it could significantly inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:

Cytokine Inhibition (%) at 50 µM
TNF-alpha75%
IL-668%

This activity suggests potential therapeutic applications in inflammatory diseases .

The mechanisms underlying the biological activities of (E)-7-methyl involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Binding : It may bind to specific receptors involved in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : The compound can influence ROS levels within cells, contributing to its anticancer effects.

Case Studies

Several studies have highlighted the therapeutic potential of compounds similar to (E)-7-methyl:

  • A study on thiazolo[3,2-a]pyrimidines indicated broad-spectrum antimicrobial activity with MIC values comparable to established antibiotics .
  • Research focused on furan derivatives demonstrated their role as effective anticancer agents through apoptosis induction .
  • Investigations into thiophene-containing compounds revealed significant anti-inflammatory activity, supporting the potential application of similar structures in treating inflammatory disorders .

Scientific Research Applications

(E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic molecule that belongs to the thiazolo[3,2-a]pyrimidine class and exhibits diverse pharmacological activities. Compounds of this class have demonstrated potential as antitumor agents . The compound includes a thiazole ring, a pyrimidine moiety, and various substituents such as methyl, thiophene, and furan groups, enhancing its potential for interaction with biological targets.

Thiazolo[3,2-a]pyrimidine Derivatives
Thiazolo[3,2-a]pyrimidine derivatives are known for their diverse biological activities. These compounds have been reported to have excellent topoisomerase II inhibitory activity . A mild and efficient method has been developed for synthesizing new thiazolo[3,2-a] pyrimidin-3(2H)-ones derivatives from available starting materials based on the oxidation of catechols to ortho-quinone .

Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient methods in organic chemistry that allow for the simultaneous formation of multiple bonds in a single reaction step. These reactions often yield high product diversity and efficiency while minimizing waste. The specific reactions that lead to the formation of this compound may include condensation . Recent advancements in computational chemistry may also aid in predicting optimal synthetic pathways, thus enhancing yield and reducing reaction times.

Biological Activity
The biological activity of this compound has been evaluated in various studies. Compounds of this class have shown potential as:

  • Antimicrobials
  • Antitumor agents
  • Anti-inflammatory agents
    Interaction studies involving this compound often focus on its binding affinity to specific biological targets such as enzymes or receptors. Techniques used include molecular docking. These studies help elucidate the mechanism of action and guide further optimization of the compound for enhanced efficacy.

Comparison with Similar Compounds
Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound AThiazole + PyrimidineAntimicrobialStronger anti-inflammatory effects
Compound BFuran + ThiopheneAnticancerHigher cytotoxicity on specific cancer lines
Compound CSimilar core structureAntiviralUnique binding interactions with viral proteins

Comparison with Similar Compounds

Structural and Electronic Comparisons

Thiazolo[3,2-a]pyrimidine derivatives exhibit variability in substituents at positions 2 (benzylidene), 5 (aryl), and 6 (ester/carboxamide). Key comparisons include:

Crystallographic and Conformational Analysis

Crystal structures of related compounds reveal substituent-dependent conformational changes:

Table 2: Crystallographic Data
Compound Dihedral Angle (°) (Thiazolopyrimidine vs. Aryl) Hydrogen Bonding Yield (%) Synthesis Method Reference
Target Compound Not reported Likely C–H···O (inferred) - Conventional -
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 80.94° (pyrimidine vs. benzene) C–H···O chains along c-axis 78 Reflux
Biginelli-derived thiazolopyrimidines (general) 75–85° (flattened boat conformation) C–H···S/O networks 70–85 Microwave/Reflux
  • The flattened boat conformation of the thiazolopyrimidine core is conserved across derivatives .
  • Hydrogen-bonding patterns (e.g., C–H···O in ) influence crystal packing and solubility, critical for bioavailability.

Q & A

Q. What synthetic methodologies are recommended for constructing the thiazolo[3,2-a]pyrimidine core in this compound?

The thiazolo[3,2-a]pyrimidine scaffold is typically synthesized via a multi-step condensation reaction. For example, a mixture of substituted pyrimidines, aldehydes (e.g., 5-methylfuran-2-carbaldehyde), and acetic acid/anhydride under reflux with sodium acetate as a catalyst can yield the fused heterocyclic system. Evidence from analogous compounds suggests refluxing for 8–10 hours in a 1:1 acetic acid/anhydride mixture, followed by recrystallization (e.g., ethyl acetate) to isolate the product .

Q. Which spectroscopic techniques are critical for confirming the molecular structure and stereochemistry?

  • NMR (¹H/¹³C): Assigns proton environments and carbon frameworks, particularly for distinguishing E/Z isomers via coupling constants in the alkene region.
  • X-ray crystallography: Resolves stereochemistry (e.g., E-configuration of the methylene group) and ring puckering (e.g., flattened boat conformation in thiazolo[3,2-a]pyrimidine derivatives) .
  • IR spectroscopy: Validates functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) and carboxamide (N-H bend at ~1550 cm⁻¹) .

Q. How does the crystal packing of similar derivatives inform solubility and stability?

X-ray studies of analogous compounds reveal intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the crystal lattice. For instance, bifurcated hydrogen bonds along the c-axis can reduce solubility in non-polar solvents, guiding solvent selection for recrystallization .

Advanced Research Questions

Q. How can structural contradictions between computational modeling and experimental data (e.g., NMR/X-ray) be resolved?

  • Density Functional Theory (DFT): Optimize the molecular geometry and compare computed NMR shifts or dipole moments with experimental data.
  • Conformational analysis: Use X-ray-derived torsion angles (e.g., dihedral angles between fused rings) to refine computational models. For example, deviations >0.2 Å in bond lengths may indicate steric strain or electronic effects .

Q. What strategies optimize the reaction yield of carboxamide-functionalized thiazolo[3,2-a]pyrimidines?

  • Stepwise functionalization: Introduce the carboxamide group (N-(o-tolyl)) post-cyclization to avoid side reactions during heterocycle formation.
  • Catalytic optimization: Replace sodium acetate with milder bases (e.g., triethylamine) to reduce ester hydrolysis, as seen in similar syntheses .

Q. How do substituent variations (e.g., thiophen-2-yl vs. phenyl) impact biological activity?

Structure-activity relationship (SAR) studies on related compounds show that electron-rich aromatic substituents (e.g., thiophene) enhance π-π stacking with biological targets, potentially increasing antimicrobial or anticancer activity. Comparative assays (e.g., MIC testing) against phenyl-substituted analogs are recommended .

Methodological Notes

  • Stereochemical confirmation: Use NOESY NMR to distinguish E/Z isomers by spatial proximity of substituents .
  • Crystallization: Slow evaporation of ethyl acetate/ethanol (3:2) yields high-quality single crystals for X-ray studies .
  • Contradiction mitigation: Cross-validate spectroscopic data with computational models to address discrepancies in ring puckering or substituent orientation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.